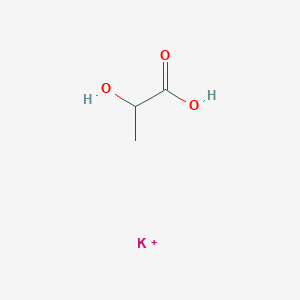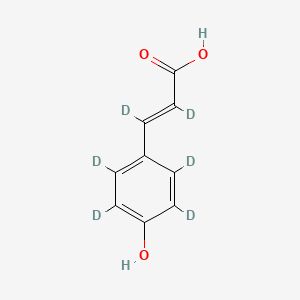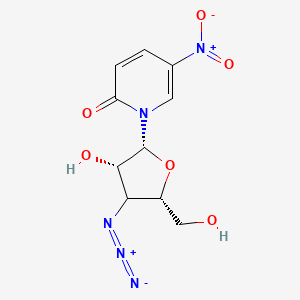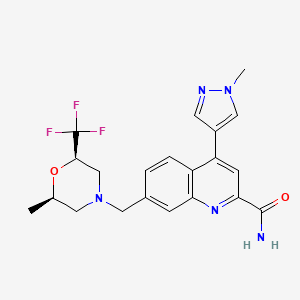
Wgy5L2V9GM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MK-8768 is a potent and selective negative allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2). This compound has been extensively studied for its potential therapeutic applications in cognitive and mood disorders due to its ability to modulate glutamatergic transmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK-8768 involves multiple steps, starting with the preparation of 4-(1-methyl-1H-pyrazol-4-yl)-7-(((2R,6R)-2-methyl-6-(trifluoromethyl)morpholino)methyl)quinoline-2-carbonitrile. The key steps include:
Formation of the quinoline core: This involves the reaction of 4-chloroquinoline with various reagents to introduce the desired substituents.
Introduction of the pyrazole moiety: This step involves the reaction of the intermediate with 1-methyl-1H-pyrazole-4-carboxylic acid.
Final coupling and purification: The final product is obtained through coupling reactions and subsequent purification steps.
Industrial Production Methods
Industrial production of MK-8768 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
MK-8768 undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can introduce different substituents into the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of MK-8768, which can have different pharmacological properties .
Scientific Research Applications
MK-8768 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of mGluR2 modulators.
Biology: Employed in studies to understand the role of mGluR2 in synaptic transmission and plasticity.
Medicine: Investigated for its potential therapeutic effects in treating cognitive and mood disorders.
Industry: Utilized in the development of new pharmacological agents targeting mGluR2
Mechanism of Action
MK-8768 exerts its effects by binding to the allosteric site of the metabotropic glutamate receptor 2 (mGluR2). This binding inhibits the receptor’s activity, leading to a decrease in glutamatergic transmission. The modulation of mGluR2 activity has been shown to improve cognitive function and mood in preclinical models .
Comparison with Similar Compounds
Similar Compounds
LY341495: Another mGluR2 antagonist with different pharmacokinetic properties.
JNJ-42153605: A selective mGluR2 antagonist with similar therapeutic potential.
Uniqueness of MK-8768
MK-8768 is unique due to its high selectivity for mGluR2 over mGluR3, its excellent brain permeability, and its favorable pharmacokinetic profile. These properties make it a promising candidate for further development as a therapeutic agent .
Properties
CAS No. |
1432729-22-0 |
|---|---|
Molecular Formula |
C21H22F3N5O2 |
Molecular Weight |
433.4 g/mol |
IUPAC Name |
4-(1-methylpyrazol-4-yl)-7-[[(2R,6R)-2-methyl-6-(trifluoromethyl)morpholin-4-yl]methyl]quinoline-2-carboxamide |
InChI |
InChI=1S/C21H22F3N5O2/c1-12-8-29(11-19(31-12)21(22,23)24)9-13-3-4-15-16(14-7-26-28(2)10-14)6-18(20(25)30)27-17(15)5-13/h3-7,10,12,19H,8-9,11H2,1-2H3,(H2,25,30)/t12-,19-/m1/s1 |
InChI Key |
KTYWQIWONODXST-CWTRNNRKSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C(F)(F)F)CC2=CC3=C(C=C2)C(=CC(=N3)C(=O)N)C4=CN(N=C4)C |
Canonical SMILES |
CC1CN(CC(O1)C(F)(F)F)CC2=CC3=C(C=C2)C(=CC(=N3)C(=O)N)C4=CN(N=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



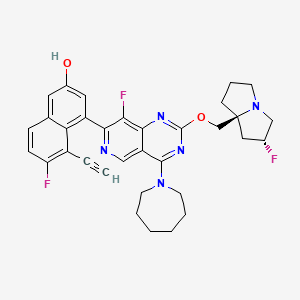
![(2R,3S,5S)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12394387.png)
